molecular formula C22H20N4O4 B2576419 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955597-97-4

2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2576419
CAS No.: 955597-97-4
M. Wt: 404.426
InChI Key: OSIZWFGNLKWKOJ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound featuring multiple functional groups, including methoxy, imidazo, and pyridazinyl moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo and pyridazinyl rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of the imidazo ring can lead to partially or fully saturated derivatives.

Scientific Research Applications

2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
  • N-[4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide

Uniqueness

2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and imidazo groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2,4-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H22N4O4C_{22}H_{22}N_{4}O_{4} and a molecular weight of approximately 406.44 g/mol. Its structure features a benzamide core with methoxy groups and an imidazo[1,2-b]pyridazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H22N4O4C_{22}H_{22}N_{4}O_{4}
Molecular Weight406.44 g/mol
CAS Number955597-97-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways, thereby modulating various biological processes.

  • Kinase Inhibition : The compound has been shown to inhibit multiple kinases, which are critical in cancer cell proliferation and survival.
  • Sphingomyelinase Inhibition : Similar compounds have demonstrated inhibition of neutral sphingomyelinase (nSMase), leading to reduced exosome release from cells, which is significant in neurodegenerative diseases like Alzheimer's disease .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have highlighted the effectiveness of related benzamide derivatives in inhibiting cancer cell lines expressing Bcr-Abl fusion proteins .

In Vivo Studies

In vivo studies using mouse models have shown promising results regarding the pharmacokinetics and efficacy of related compounds. For example:

  • A compound structurally similar to this compound demonstrated significant inhibition of tumor growth in xenograft models .
  • The pharmacokinetic profile indicated substantial brain penetration and bioavailability, making it a candidate for treating central nervous system-related malignancies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence and positioning of methoxy groups significantly influence its potency and specificity towards target enzymes or receptors.

Key Findings from SAR Studies

  • Methoxy Substitutions : Variations in the methoxy group positions can lead to differences in kinase inhibition potency.
  • Imidazo Moiety : The imidazo[1,2-b]pyridazine component contributes to the compound's ability to interact with specific biological targets effectively .

Case Studies

  • Inhibition of Chitin Synthesis : A related study evaluated the compound's ability to inhibit chitin synthesis in insects, demonstrating its potential as an agricultural biopesticide .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage, highlighting their potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-16-7-8-17(19(12-16)29-2)22(27)23-15-6-4-5-14(11-15)18-13-26-20(24-18)9-10-21(25-26)30-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIZWFGNLKWKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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